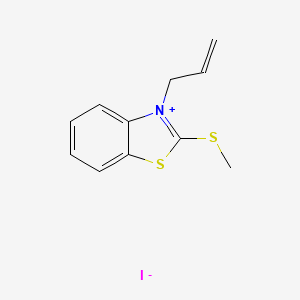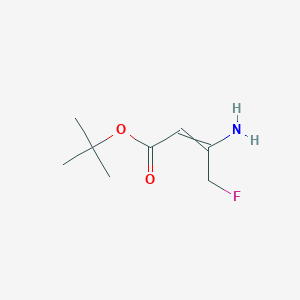
Fluoranthene, 1,4-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoranthene, 1,4-dinitro- is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol It is a derivative of fluoranthene, characterized by the presence of two nitro groups at the 1 and 4 positions of the fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthene, 1,4-dinitro- typically involves the nitration of fluoranthene. This process can be achieved by treating fluoranthene with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of fluoranthene, 1,4-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
Fluoranthene, 1,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amino-fluoranthene derivatives.
Substitution: Various substituted fluoranthene derivatives depending on the nucleophile used.
Scientific Research Applications
Fluoranthene, 1,4-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of fluoranthene, 1,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound without nitro groups.
1-Nitrofluoranthene: A mono-nitro derivative.
2,7-Dinitrofluoranthene: Another dinitro derivative with nitro groups at different positions.
Uniqueness
Fluoranthene, 1,4-dinitro- is unique due to the specific positioning of its nitro groups, which significantly affects its chemical properties and reactivity. This positioning allows for distinct interactions and applications compared to other nitrofluoranthene derivatives .
Properties
CAS No. |
105735-67-9 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
1,4-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-7-5-11-9-3-1-2-4-10(9)16-14(18(21)22)8-6-12(13)15(11)16/h1-8H |
InChI Key |
JMWBEYLVDKEUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


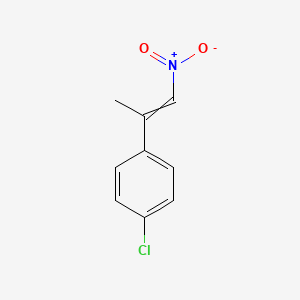
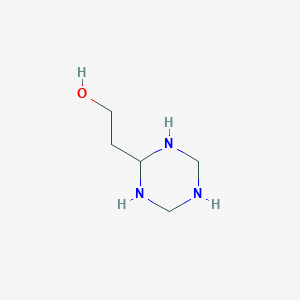
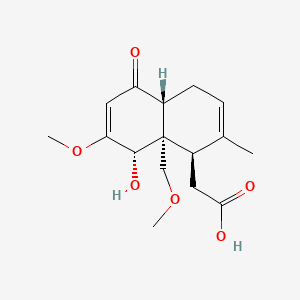
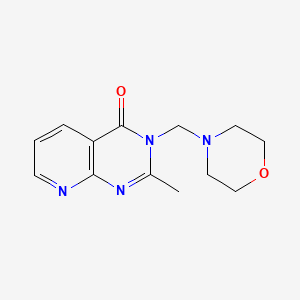
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
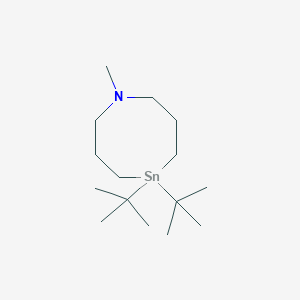
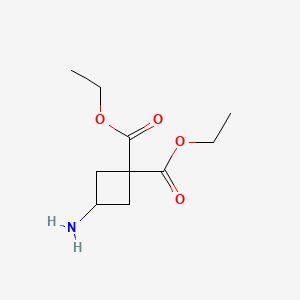
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
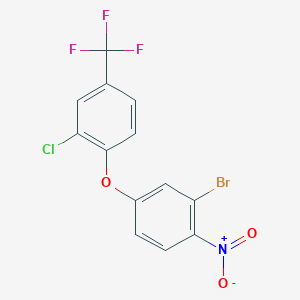
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)

